molecular formula C19H20N2O3 B5494951 3-(4-isopropylphenyl)-N-(4-methyl-2-nitrophenyl)acrylamide

3-(4-isopropylphenyl)-N-(4-methyl-2-nitrophenyl)acrylamide

Cat. No. B5494951
M. Wt: 324.4 g/mol
InChI Key: PPJADBHLNMKYHA-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPAN and is a type of acrylamide derivative.

Scientific Research Applications

IPAN has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied extensively for its potential use as a drug candidate for the treatment of various diseases. IPAN has also been used as a fluorescent probe for the detection of biological molecules.

Mechanism of Action

The mechanism of action of IPAN is not fully understood. However, it has been suggested that it may target specific enzymes or receptors involved in various biological processes. IPAN has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes.
Biochemical and Physiological Effects:
IPAN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce the proliferation of cancer cells. IPAN has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IPAN in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one limitation of using IPAN is its potential toxicity. Careful handling and disposal of IPAN are necessary to avoid any harmful effects.

Future Directions

There are several future directions for the research of IPAN. One potential area of research is the development of IPAN-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of research is the use of IPAN as a fluorescent probe for the detection of biomolecules in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of IPAN and its potential side effects.
Conclusion:
In conclusion, IPAN is a compound that has shown great potential for various scientific research applications. Its synthesis method has been optimized to achieve high purity and yield. IPAN exhibits various biological activities and has been studied extensively for its potential use as a drug candidate. Further research is needed to fully understand the mechanism of action of IPAN and its potential applications in various fields.

Synthesis Methods

The synthesis of IPAN involves the reaction of 4-isopropylphenylacetic acid with 4-methyl-2-nitrobenzaldehyde in the presence of acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to yield IPAN. This synthesis method has been optimized to achieve a high yield of IPAN with a purity of over 95%.

properties

IUPAC Name

(E)-N-(4-methyl-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(2)16-8-5-15(6-9-16)7-11-19(22)20-17-10-4-14(3)12-18(17)21(23)24/h4-13H,1-3H3,(H,20,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJADBHLNMKYHA-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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